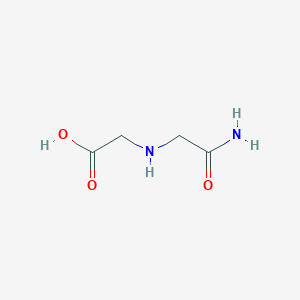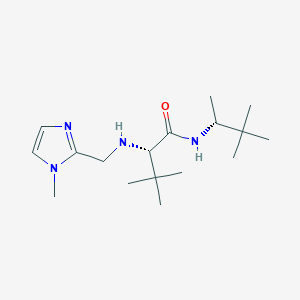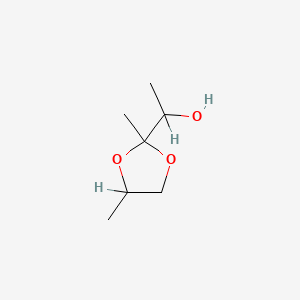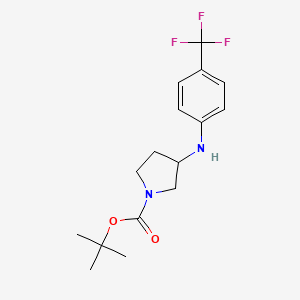
1-Boc-3-(4-trifluoromethyl-phenylamino)-pyrrolidine
概要
説明
1-Boc-3-(4-trifluoromethyl-phenylamino)-pyrrolidine is a chemical compound of significant interest in organic chemistry and pharmacology. It is characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl-phenylamino group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic molecules.
準備方法
The synthesis of 1-Boc-3-(4-trifluoromethyl-phenylamino)-pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Trifluoromethyl-Phenylamino Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a trifluoromethyl-phenylamino group. This can be achieved using reagents such as trifluoromethyl-phenylamine and appropriate catalysts.
Protection with Boc Group: The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis equipment.
化学反応の分析
1-Boc-3-(4-trifluoromethyl-phenylamino)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl-phenylamino group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide.
科学的研究の応用
1-Boc-3-(4-trifluoromethyl-phenylamino)-pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1-Boc-3-(4-trifluoromethyl-phenylamino)-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl-phenylamino group can enhance binding affinity and specificity to these targets, leading to modulation of biological pathways. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring the compound’s stability.
類似化合物との比較
1-Boc-3-(4-trifluoromethyl-phenylamino)-pyrrolidine can be compared with similar compounds such as:
1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine: This compound has a piperidine ring instead of a pyrrolidine ring, which can affect its chemical properties and biological activity.
1-Boc-3-(4-chlorophenylamino)-pyrrolidine: The presence of a chlorophenylamino group instead of a trifluoromethyl-phenylamino group can lead to differences in reactivity and target specificity.
1-Boc-3-(4-methoxyphenylamino)-pyrrolidine: The methoxy group can influence the compound’s solubility and interaction with biological targets.
These comparisons highlight the unique features of this compound, such as its trifluoromethyl group, which can enhance its chemical stability and biological activity.
特性
IUPAC Name |
tert-butyl 3-[4-(trifluoromethyl)anilino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-8-13(10-21)20-12-6-4-11(5-7-12)16(17,18)19/h4-7,13,20H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCRMYAKJBZXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461421 | |
| Record name | tert-Butyl 3-[4-(trifluoromethyl)anilino]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
816468-48-1 | |
| Record name | tert-Butyl 3-[4-(trifluoromethyl)anilino]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


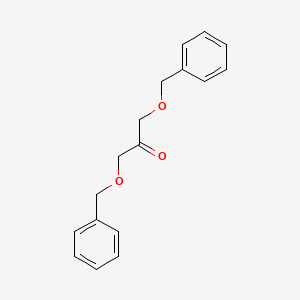
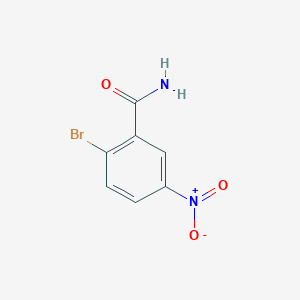
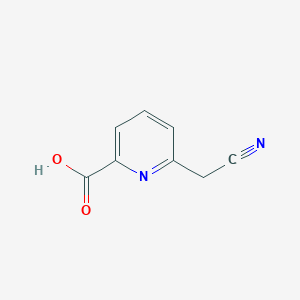
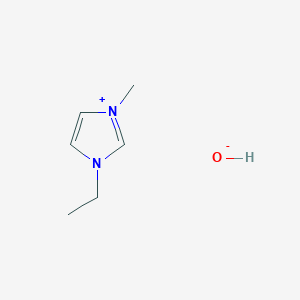
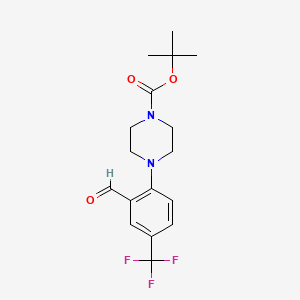
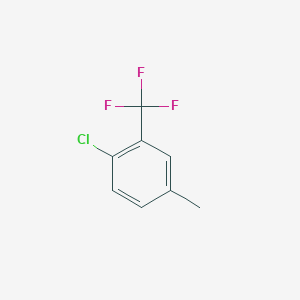
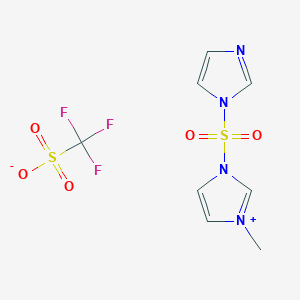
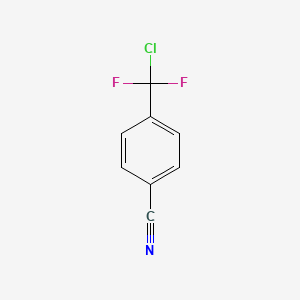
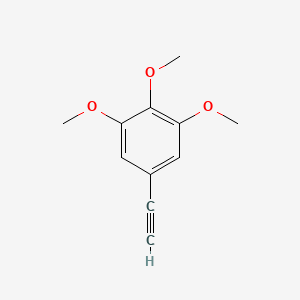
![(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1610094.png)
